Atroplex

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

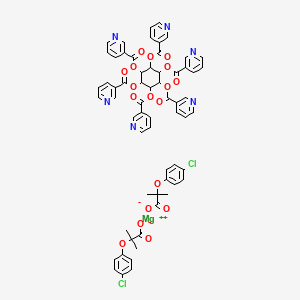

Atroplex, also known as this compound, is a useful research compound. Its molecular formula is C62H50Cl2MgN6O18 and its molecular weight is 1262.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Phytoremediation and Environmental Applications

Phytoremediation Potential

Atriplex species are recognized for their ability to remediate contaminated soils, particularly those affected by salinity and heavy metals. Research indicates that Atriplex spp. can effectively accumulate sodium and chloride ions from saline soils, making them valuable for road salt remediation efforts. For instance, studies show that Atriplex patula can remove significant amounts of sodium and chloride from contaminated environments, with varying timelines for complete remediation depending on the species used .

Case Study: Road Salt Remediation

In a controlled study, Atriplex spp. demonstrated the capacity to extract 18-55 mg of sodium per gram of dry weight from NaCl-spiked soil over two months. The study concluded that using these plants could significantly mitigate the environmental impacts of road salting .

Biofuel Production

Bioconversion of Atriplex Crassifolia

Recent research has explored the conversion of Atriplex crassifolia into biofuels. The study investigated various pre-treatment methods to enhance saccharification yields using thermostable cellulases. The best results were achieved with acid pre-treatment, yielding a maximum saccharification rate of 39.5% . This process highlights Atriplex's potential as a sustainable feedstock for bioethanol production.

Enzymatic Hydrolysis for Ethanol Production

Following optimal pre-treatment conditions, the hydrolyzed sugars from Atriplex crassifolia were fermented using Saccharomyces cerevisiae, resulting in an ethanol yield of 16.33% after 72 hours of fermentation . This positions Atriplex as a promising candidate for renewable energy sources.

Traditional Medicinal Uses

Ethnopharmacological Insights

Atriplex halimus has a long-standing history in traditional medicine due to its rich phytochemical profile. Studies have identified various bioactive compounds within its extracts, including phenolic acids and flavonoids, which exhibit antioxidant, antibacterial, antidiabetic, and cytotoxic properties . This underscores the need for further ethnopharmacological research to explore its medicinal potential fully.

Phytochemical Composition and Pharmacological Properties

A comprehensive review highlighted the diverse pharmacological effects associated with Atriplex halimus extracts. These include:

- Antioxidant Activity: Protects against oxidative stress.

- Antibacterial Properties: Effective against various bacterial strains.

- Antidiabetic Effects: Potentially beneficial in managing diabetes .

Food and Nutritional Applications

Functional Food Potential

Certain Atriplex species are being investigated for their nutritional value and adaptability to climate change. For example, Atriplex portulacoides has been identified as a functional food source with high-value biochemical compositions . Its ability to thrive in harsh environments makes it a candidate for sustainable food production systems.

Summary Table: Applications of Atriplex

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Phytoremediation | Road salt remediation | Effective sodium and chloride extraction |

| Biofuel Production | Ethanol from Atriplex crassifolia | High saccharification yield post acid pre-treatment |

| Traditional Medicine | Medicinal uses of Atriplex halimus | Antioxidant, antibacterial properties identified |

| Nutritional Value | Functional food from Atriplex portulacoides | High-value biochemical compositions noted |

Propriétés

Numéro CAS |

76847-54-6 |

|---|---|

Formule moléculaire |

C62H50Cl2MgN6O18 |

Poids moléculaire |

1262.3 g/mol |

Nom IUPAC |

magnesium;2-(4-chlorophenoxy)-2-methylpropanoate;[2,3,4,5,6-pentakis(pyridine-3-carbonyloxy)cyclohexyl] pyridine-3-carboxylate |

InChI |

InChI=1S/C42H30N6O12.2C10H11ClO3.Mg/c49-37(25-7-1-13-43-19-25)55-31-32(56-38(50)26-8-2-14-44-20-26)34(58-40(52)28-10-4-16-46-22-28)36(60-42(54)30-12-6-18-48-24-30)35(59-41(53)29-11-5-17-47-23-29)33(31)57-39(51)27-9-3-15-45-21-27;2*1-10(2,9(12)13)14-8-5-3-7(11)4-6-8;/h1-24,31-36H;2*3-6H,1-2H3,(H,12,13);/q;;;+2/p-2 |

Clé InChI |

AGULDSVRMCKKIE-UHFFFAOYSA-L |

SMILES |

CC(C)(C(=O)[O-])OC1=CC=C(C=C1)Cl.CC(C)(C(=O)[O-])OC1=CC=C(C=C1)Cl.C1=CC(=CN=C1)C(=O)OC2C(C(C(C(C2OC(=O)C3=CN=CC=C3)OC(=O)C4=CN=CC=C4)OC(=O)C5=CN=CC=C5)OC(=O)C6=CN=CC=C6)OC(=O)C7=CN=CC=C7.[Mg+2] |

SMILES canonique |

CC(C)(C(=O)[O-])OC1=CC=C(C=C1)Cl.CC(C)(C(=O)[O-])OC1=CC=C(C=C1)Cl.C1=CC(=CN=C1)C(=O)OC2C(C(C(C(C2OC(=O)C3=CN=CC=C3)OC(=O)C4=CN=CC=C4)OC(=O)C5=CN=CC=C5)OC(=O)C6=CN=CC=C6)OC(=O)C7=CN=CC=C7.[Mg+2] |

Synonymes |

Atroplex magnesium chlorphenoxyisobutyrate - mesoinositol hexanicotinate magnesium chlorphenoxyisobutyrate, mesoinositol hexanicotinate drug combination |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.